
Fenamiphos sulfoxide
Overview
Description
Fenamiphos sulfoxide is a metabolite of fenamiphos, an organophosphorus insecticide and nematicide. Fenamiphos is widely used in agriculture to control nematodes and other pests. This compound is formed through the oxidation of fenamiphos and retains the toxic properties of the parent compound. It is known for its high toxicity to mammals and its ability to inhibit acetylcholinesterase, an enzyme crucial for nerve function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fenamiphos sulfoxide is typically synthesized through the oxidation of fenamiphos. The oxidation can be carried out using various oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction is usually performed in an organic solvent like acetonitrile or methanol, and the temperature is maintained at around 25-30°C to ensure optimal yield .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The use of continuous flow reactors allows for better control over reaction conditions and higher efficiency. The oxidizing agents are carefully chosen to minimize by-products and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Fenamiphos sulfoxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation of this compound leads to the formation of fenamiphos sulfone.
Hydrolysis: this compound can be hydrolyzed by soil bacteria, leading to the formation of this compound phenol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: The hydrolysis reaction is facilitated by soil bacteria such as Brevibacterium sp.
Major Products:
Fenamiphos sulfone: Formed through further oxidation.
This compound phenol: Formed through hydrolysis by soil bacteria.
Scientific Research Applications
Agricultural Applications
Fenamiphos, including its sulfoxide form, is primarily employed as a nematicide and insecticide in various agricultural practices. It is effective against soil-borne pests and sucking insects such as aphids and thrips. The systemic nature of fenamiphos allows it to be absorbed by plant roots and translocated to aerial parts, making it effective for crop protection.
Efficacy Against Pests
- Target Pests: Fenamiphos is particularly effective against nematodes, which can severely damage root systems.
- Application Methods: It can be applied pre- or post-planting, enhancing its versatility in crop management strategies.
Environmental Behavior and Degradation
Understanding the degradation pathways of fenamiphos sulfoxide is essential for evaluating its environmental impact. Research indicates that FSO degrades more rapidly in surface soils compared to subsurface soils.
Degradation Pathways
- Hydrolysis: In surface soils, FSO undergoes hydrolysis to form fenamiphos phenol (FSO-OH), while in subsurface soils, both hydrolysis and oxidation processes are observed .
- Mineralization Rates: Studies show that mineralization rates of FSO are significantly higher in soils with a history of fenamiphos application compared to untreated soils .
Toxicity Studies
Toxicological assessments have revealed varying toxicity levels of fenamiphos and its metabolites, including FSO.
Aquatic Toxicity
- Research indicates that FSO exhibits lower toxicity compared to its parent compound but still poses risks to aquatic organisms .
- The order of toxicity observed was: fenamiphos phenol > fenamiphos sulfone phenol > this compound phenol > fenamiphos .
Analytical Methods for Detection
The detection of this compound in environmental samples is critical for monitoring its presence and assessing risks.
Simultaneous Determination Techniques
- A method utilizing silica gel column chromatography has been developed for the simultaneous determination of fenamiphos, FSO, and fenamiphos sulfone in water samples, achieving detection levels as low as 10 µg/L .
Case Studies
Several case studies have illustrated the practical implications of this compound in environmental contexts:
Regulatory Considerations
Due to concerns regarding its environmental impact, regulatory bodies have scrutinized the use of fenamiphos and its metabolites:
Mechanism of Action
Fenamiphos sulfoxide exerts its toxic effects by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of acetylcholinesterase leads to the accumulation of acetylcholine, resulting in continuous stimulation of nerve cells. This overstimulation can cause a range of symptoms, including muscle twitching, respiratory distress, and, in severe cases, death .
Comparison with Similar Compounds
Fenamiphos: The parent compound, also an organophosphorus insecticide and nematicide.
Isofenphos: Another organophosphorus pesticide with similar applications.
Coumaphos: An organophosphorus insecticide used to control pests in livestock.
Fenamiphos sulfoxide stands out due to its specific use in nematode control and its significant environmental persistence, making it a compound of interest in both agricultural and environmental research.
Biological Activity
Fenamiphos sulfoxide (FSO) is a significant metabolite of fenamiphos, a synthetic phosphoramidate ester and organophosphate pesticide. This compound has garnered attention due to its biological activity and implications for environmental health and safety. This article explores the biological activity of this compound, including its toxicological effects, metabolic pathways, and biodegradation.
This compound is characterized by the chemical formula and is known for its role as an acetylcholinesterase inhibitor, which affects neurotransmission in various organisms. As a metabolite of fenamiphos, it shares similar toxicological properties but may exhibit different biological behaviors in various environmental contexts.
Metabolism Studies
Studies have shown that fenamiphos undergoes extensive metabolism in mammals, with this compound being one of the primary metabolites detected in urine and tissues. In a study involving radiolabeled fenamiphos, it was found that the compound was rapidly absorbed from the gastrointestinal tract, with peak levels of metabolites occurring within 12 hours post-administration. The main pathways of excretion included urine and feces, with significant concentrations found in the liver and kidneys .
Table 1: Metabolism Overview of Fenamiphos
Metabolite | Detection Method | Main Excretion Route | Peak Time (hours) |
---|---|---|---|
This compound | Urine analysis | Urine | 12 |
Fenamiphos sulfone | Urine analysis | Urine | 12 |
Unknown metabolites | Radiolabeling | Urine | 12 |
Toxicological Effects
The toxicological profile of this compound indicates significant acute toxicity. The oral LD50 for rats ranges from 2 to 19 mg/kg, suggesting high toxicity levels compared to other species . Additionally, studies have shown that FSO can cause neurotoxic effects due to its action as an acetylcholinesterase inhibitor, leading to overstimulation of the nervous system.
Environmental Impact and Biodegradation
This compound's persistence in the environment raises concerns regarding its ecological impact. Research indicates that soil pH plays a crucial role in the degradation rate of fenamiphos and its metabolites. Enhanced degradation has been observed in soils with higher pH levels (≥7.7), while acidic soils showed slower degradation rates .
Table 2: Degradation Rates of Fenamiphos in Various Soil Types
Soil Type | pH Level | Degradation Rate |
---|---|---|
United Kingdom Soil A | ≥7.7 | Rapid |
United Kingdom Soil B | 4.7-6.7 | Slow |
Australian Soil A | 6.7-6.8 | Rapid |
Case Studies on Biodegradation
- Enhanced Biodegradation in Australian Soils : A study demonstrated that repeated applications of fenamiphos led to enhanced biodegradation capabilities in Australian soils, where specific bacterial communities were enriched to utilize fenamiphos as a carbon source .
- Microbial Communities : The microbial community structure was analyzed using DNA profiling techniques, revealing that certain bacteria were responsible for the degradation of this compound. These findings suggest potential bioremediation applications for contaminated sites .
Q & A
Basic Research Questions
Q. What are the primary transformation pathways of fenamiphos sulfoxide in agricultural soils, and how do these processes influence its environmental persistence?
this compound is formed via oxidation of fenamiphos (Fp) and further oxidizes to fenamiphos sulfone (Fo). Field studies using soil sampling at 50 mm intervals to 300 mm depth show rapid Fp degradation (average half-life: 5 days), with sulfoxide (Fx) dominating as the primary metabolite (70–99% of total detected compounds). Microbial activity accelerates degradation, particularly in soils with prior fenamiphos exposure. Analytical methods like GLEAMS modeling and soil core profiling are critical for tracking these pathways .
Q. Which analytical techniques are recommended for detecting this compound in environmental and biological matrices?
Ultra-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-HRMS) is widely used, with QuEChERS extraction for sample preparation. Key parameters include:
- Ionization mode : [M+H]+ for this compound (C₁₃H₂₂NO₄PS).
- Retention time : 7.72 min.
- Fragment ions : m/z 171.0474 and 250.0297 for confirmation. Method validation should include recovery studies (e.g., 80–120%) and matrix-matched calibration .
Q. How does the bioactivity of this compound compare to its parent compound against nematode species?
this compound exhibits higher efficacy against endoparasitic nematodes (e.g., root-knot nematodes) but lower persistence in soil compared to Fp. Bioassays involving nematode mortality rates and mobility inhibition in controlled soil microcosms are standard. Activity varies with nematode type: sulfoxide is less effective against ectoparasitic species, where Fp remains dominant .
Q. What is the mechanism of toxicity of this compound in mammals, and how is this evaluated experimentally?
this compound inhibits acetylcholinesterase (AChE) 2–3 times more potently than Fp. In vitro assays using erythrocyte AChE or brain homogenates measure inhibition kinetics (IC₅₀ values). Subacute rodent studies (e.g., OECD 407) assess clinical signs (e.g., muscle fasciculations, respiratory distress) and cholinesterase activity in plasma/brain .
Advanced Research Questions
Q. How can researchers model the environmental transport of this compound and its metabolites at field scales?
The GLEAMS (Groundwater Loading Effects of Agricultural Management Systems) model simulates runoff, lateral subsurface flow (LSF), and metabolite dynamics. Key parameters include:
- Transformation coefficients : CT values for Fp→Fx (0.15–0.25 day⁻¹) and Fx→Fo (0.01–0.05 day⁻¹).
- Soil half-lives : Calibrated to field data (e.g., Fx t₁/₂ = 28 days in loamy sand). Model validation requires concurrent field measurements of LSF and soil metabolite concentrations .
Q. How can contradictions in reported environmental persistence of this compound across studies be resolved?
Discrepancies arise from soil type, microbial adaptation, and application history. For example, repeated fenamiphos use reduces Fx half-life from 28 to 14 days due to enriched microbial consortia. Resolving contradictions requires:
- Controlled soil microcosms : Comparing degradation in naïve vs. pre-exposed soils.
- Meta-analysis : Stratifying data by organic matter content and climatic conditions .
Q. What methodological challenges arise in quantifying this compound and its metabolites simultaneously, and how are these addressed?
Co-elution of sulfoxide and sulfone metabolites in chromatography is common. Solutions include:
- Column selection : C18 columns with 1.7 µm particle size for better resolution.
- Mobile phase optimization : Acetonitrile/water gradients with 0.1% formic acid.
- Matrix effects mitigation : Use of isotopically labeled internal standards (e.g., D₅-fenamiphos sulfoxide) .
Q. What are key design considerations for long-term soil degradation studies of this compound?
Properties
IUPAC Name |
N-[ethoxy-(3-methyl-4-methylsulfinylphenoxy)phosphoryl]propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22NO4PS/c1-6-17-19(15,14-10(2)3)18-12-7-8-13(20(5)16)11(4)9-12/h7-10H,6H2,1-5H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQMWGMGWJEGAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(NC(C)C)OC1=CC(=C(C=C1)S(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22NO4PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8037548 | |
Record name | Fenamiphos sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8037548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31972-43-7 | |
Record name | Fenamiphos sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031972437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenamiphos sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8037548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fenamiphos sulfoxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENAMIPHOS SULFOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9KC714FKU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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